2,3-Dichloropropane-1-sulfonyl chloride
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Overview
Description
2,3-Dichloropropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C3H6Cl2O2S. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity and is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloropropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1,3-propanesultone using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced chlorination techniques and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to 2,3-dichloropropane using reducing agents like zinc in acidic conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Zinc and hydrochloric acid are typical reagents for reduction reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Scientific Research Applications
2,3-Dichloropropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloropropane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions often involve the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropane: A related compound with similar reactivity but lacks the sulfonyl chloride group.
2,3-Dichlorobenzenesulfonyl chloride: Another sulfonyl chloride compound with a benzene ring, used in similar applications.
3-Chloropropanesulfonyl chloride: A similar compound with one chlorine atom, used in the synthesis of various chemical intermediates.
Uniqueness
2,3-Dichloropropane-1-sulfonyl chloride is unique due to its dual functionality, possessing both chlorinated and sulfonyl chloride groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C3H5Cl3O2S |
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Molecular Weight |
211.5 g/mol |
IUPAC Name |
2,3-dichloropropane-1-sulfonyl chloride |
InChI |
InChI=1S/C3H5Cl3O2S/c4-1-3(5)2-9(6,7)8/h3H,1-2H2 |
InChI Key |
QVMRBEYLBVVAJW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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